molecular formula C8H9ClO2 B157507 2-(4-Chlorophenoxy)ethanol CAS No. 1892-43-9

2-(4-Chlorophenoxy)ethanol

Cat. No. B157507
M. Wt: 172.61 g/mol
InChI Key: GEGSSUSEWOHAFE-UHFFFAOYSA-N
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Patent
US09163027B2

Procedure details

A mixture of 4-chlorophenol (5.61 g, 43.65 mmol), 2-bromoethanol (6.0 g, 48.0 mmol), sodium hydroxide (2.62 g, 65.47 mmol), and water (18 mL) was added to a 50 mL RBF with a magnetic stirring bar. The flask was fitted with a condenser, and warmed in an oil bath at 80° C. The solution was heated for 19 hours. Progress of the reaction was monitored by analytical HPLC with UV detection. The reaction mixture was partitioned using ethyl acetate (100 mL) and water (50 mL). The aqueous layer was extracted once more with ethyl acetate (40 mL). The combined organic layer was washed with 1N NaOH (6×40 mL) and saturated aqueous NaCl (40 mL), dried (Na2SO4), filtered, and concentrated. The crude mixture was purified by silica gel column chromatography using 30-100% ethyl acetate in hexanes to afford the title compound as a clear oil (5.67 g, 75% yield).
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Br[CH2:10][CH2:11][OH:12].[OH-].[Na+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:10][CH2:11][OH:12])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.61 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
6 g
Type
reactant
Smiles
BrCCO
Name
Quantity
2.62 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a 50 mL RBF with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once more with ethyl acetate (40 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with 1N NaOH (6×40 mL) and saturated aqueous NaCl (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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